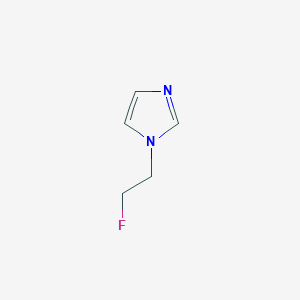

1-(2-fluoroethyl)-1H-imidazole

CAS No.: 122974-63-4

Cat. No.: VC6974831

Molecular Formula: C5H7FN2

Molecular Weight: 114.123

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 122974-63-4 |

|---|---|

| Molecular Formula | C5H7FN2 |

| Molecular Weight | 114.123 |

| IUPAC Name | 1-(2-fluoroethyl)imidazole |

| Standard InChI | InChI=1S/C5H7FN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 |

| Standard InChI Key | XOADUFKGDUTSTK-UHFFFAOYSA-N |

| SMILES | C1=CN(C=N1)CCF |

Introduction

Structural and Molecular Characteristics

Core Structure and Substitution Patterns

1-(2-Fluoroethyl)-1H-imidazole consists of a five-membered aromatic imidazole ring (C₃H₄N₂) with a 2-fluoroethyl group (-CH₂CH₂F) attached to the nitrogen at the 1-position. The fluorine atom introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions . Key structural parameters inferred from analogous compounds include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈FN₂ |

| Molecular Weight | 115.13 g/mol |

| Predicted Boiling Point | ~180–200°C (estimated) |

| LogP (Partition Coefficient) | ~0.5–1.2 (calculated) |

The fluorine atom’s inductive effect enhances the acidity of the imidazole N–H proton (if present), while the ethyl chain may increase lipophilicity compared to non-fluorinated analogs .

Spectroscopic Signatures

While experimental NMR or IR data for 1-(2-fluoroethyl)-1H-imidazole are unavailable, related fluorinated imidazoles exhibit distinct signals:

-

¹H NMR: Resonances for imidazole protons typically appear at δ 7.0–7.5 ppm, with the -CH₂CH₂F group showing splitting due to coupling with fluorine (J ~ 47 Hz) .

-

¹⁹F NMR: A triplet near δ -220 ppm (referenced to CFCl₃) is expected for the -CH₂F moiety .

-

MS: A molecular ion peak at m/z 115.13 (M⁺) would confirm the molecular weight.

Synthetic Strategies

Alkylation of Imidazole

| Parameter | Detail |

|---|---|

| Catalyst | Cu(OTf)₂ (10 mol %) + I₂ (20 mol %) |

| Solvent | Toluene |

| Temperature | 70°C |

| Reaction Time | 24 hours |

| Yield (Analogous Route) | 54–60% (gram-scale) |

This method, adapted from trisubstituted imidazole syntheses , likely proceeds via in situ generation of a reactive iodonium intermediate, facilitating selective N-alkylation.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the imidazole ring’s polarity. Limited solubility in water (estimated <1 mg/mL) .

-

Stability: Susceptible to hydrolytic defluorination under strongly acidic or basic conditions. Storage at –20°C under inert atmosphere is recommended for long-term stability.

Reactivity Profile

-

Nucleophilic Substitution: The fluorine atom in the ethyl chain may participate in SN2 reactions with nucleophiles (e.g., amines, thiols).

-

Electrophilic Aromatic Substitution: The imidazole ring undergoes halogenation or nitration at the 4- or 5-positions, though fluorine’s electron-withdrawing effect may deactivate the ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume